Stille Coupling Yield–Time Profile Across Iminophosphine Analogs
In a direct head-to-head comparison under identical conditions (Pd(OAc)₂ precatalyst, ligand/Pd ratio 2:1, THF, 50 °C, iodobenzene + tributylphenylethynylstannane), the 4-fluoroaniline-derived iminophosphine (ligand 6) delivered a distinct yield–time trajectory compared to its analogs [1]. After 24 h, ligand 6 achieved 64% yield, outperforming the 4-trifluoromethylaniline analog (ligand 5, 10% yield) and roughly matching the unsubstituted phenyl analog (ligand 3, 58% yield) and the 4-methoxyphenyl analog (ligand 4, 69% yield). Notably, ligand 6 maintained more consistent yields across time points (67% at 1 h, 74% at 2 h, 62% at 4 h, 64% at 24 h), suggesting greater catalyst robustness compared to ligands 3 and 4, which exhibited substantial yield fluctuations over time [1].
| Evidence Dimension | Catalytic yield in Stille cross-coupling of iodobenzene with tributylphenylethynylstannane |
|---|---|
| Target Compound Data | Ligand 6 (4-F): 1 h = 67%, 2 h = 74%, 4 h = 62%, 24 h = 64% |
| Comparator Or Baseline | Ligand 3 (R=Ph): 1 h = 26%, 2 h = 27%, 4 h = 5%, 24 h = 58%; Ligand 4 (4-MeO): 1 h = 65%, 2 h = 53%, 4 h = 15%, 24 h = 69%; Ligand 5 (4-CF₃): 1 h = 67%, 2 h = 59%, 4 h = 51%, 24 h = 10% |
| Quantified Difference | Ligand 6 final yield (64%) is 6.4× higher than ligand 5 (10%), comparable to ligand 3 (58%) and ligand 4 (69%); ligand 6 showed <15% relative standard deviation across time points vs. >50% for ligands 3, 4, and 5 |
| Conditions | Pd(OAc)₂ precatalyst, ligand/Pd = 2:1, THF (5 mL), 50 °C, PhI = PhC≡CSnBu₃ = 1.30 mmol, substrate/catalyst = 100:1 |
Why This Matters
For procurement decisions, the 4-fluoro derivative offers a more predictable and robust catalytic performance over extended reaction times, reducing the risk of yield collapse observed with the 4-CF₃ analog, making it a more reliable ligand for reactions requiring longer durations.
- [1] Scrivanti, A.; Matteoli, U.; Beghetto, V.; Antonaroli, S.; Crociani, B. Iminophosphine–palladium(0) complexes as catalysts for the Stille reaction. Tetrahedron 2002, 58, 6881–6886. View Source
